molecular formula C17H17ClN2O4S B2435408 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide CAS No. 1005305-04-3

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

Cat. No. B2435408
CAS RN: 1005305-04-3
M. Wt: 380.84
InChI Key: BYTPVLJVXQJODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic properties. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide demonstrates significant antimicrobial activity. Compounds synthesized with similar structures have been evaluated for their antibacterial and antifungal properties. For instance, a study synthesized a series of compounds tested against various bacterial strains (Gram-positive and Gram-negative) and fungi, showing potential therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another study synthesized derivatives that exhibited promising antibacterial activities, suggesting these compounds as prospective antimicrobials (Patel & Dhameliya, 2010).

Pharmacological Evaluation

Some derivatives of 5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide have been explored for their anticonvulsant activities. A study involving the synthesis and biological evaluation of similar compounds found considerable anticonvulsant activity in specific models, indicating the potential of these derivatives as anticonvulsant pharmacotherapies (Faizi et al., 2017).

Structural and Molecular Analysis

The structural configuration and absolute configuration of some derivatives have been the focus of research to understand their interaction capabilities, which is crucial for medicinal applications. A study provided detailed structural information of similar compounds, highlighting the importance of their molecular configurations for potential use in medicinal applications (Galal et al., 2018).

Antiviral Activities

Exploration into the antiviral activities of derivatives has also been conducted. A series of new 5-chlorobenzotriazole derivatives, structurally related to the compound of interest, were designed and synthesized, showing potent activity against various viruses, which could lead to the development of new antiviral drugs (Ibba et al., 2018).

properties

IUPAC Name

5-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-12(18)10-15(16)17(21)19-13-4-2-5-14(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPVLJVXQJODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

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